IDH1 Inhibitor 3

Beschreibung

Historical Context of IDH1 Inhibitor Development

The discovery of IDH1 mutations in cancers marked a paradigm shift in understanding metabolic drivers of tumorigenesis. Early work identified recurrent R132 mutations in gliomas and acute myeloid leukemia (AML), which confer a neomorphic enzyme activity producing the oncometabolite D-2-hydroxyglutarate (2-HG). Initial high-throughput screening efforts identified phenyl-glycine derivatives as weak inhibitors of mutant IDH1, with IC₅₀ values exceeding 10 μM. Structural optimization efforts focused on improving potency and selectivity, leading to the development of AG-120 (ivosidenib), the first FDA-approved mutant IDH1 inhibitor.

The compound discussed here shares critical pharmacophoric elements with AG-120, including:

- A cyanopyridine moiety that engages the enzyme's active site

- Difluorinated cyclobutyl groups enhancing lipophilicity and blood-brain barrier penetration

- Stereospecific pyrrolidone core ensuring proper spatial orientation for target binding

| Structural Feature | Functional Role |

|---|---|

| (2R)-pyrrolidone | Stabilizes binding via hydrogen bonding with His315 |

| 4-cyanopyridin-2-yl | π-π interactions with Phe274 |

| 3,3-difluorocyclobutyl | Reduces metabolic clearance via cytochrome P450 shielding |

Biological Significance of IDH1 Mutations in Disease Pathogenesis

IDH1 mutations induce epigenetic dysregulation through 2-HG-mediated inhibition of α-ketoglutarate-dependent dioxygenases, including TET enzymes and histone demethylases. This results in:

- DNA hypermethylation at CpG islands, silencing tumor suppressor genes

- Histone methylation alterations blocking cellular differentiation

- Redox imbalance from NADPH depletion, increasing oxidative stress

In AML models, 2-HG concentrations exceeding 5 μM induce differentiation arrest of myeloid precursors. The compound achieves 2-HG suppression with an IC₅₀ of 12 nM in R132H mutant cells, correlating with restored histone H3K4 trimethylation and myeloid differentiation.

Rationale for Targeting Mutant IDH1 with Small-Molecule Inhibitors

Three factors justify mutant IDH1 as a therapeutic target:

- Oncogene Addiction : >80% of IDH1-mutant cancers retain heterozygosity, maintaining dependence on 2-HG production.

- Synthetic Lethality : Wild-type IDH1 remains functional for normal metabolism, allowing selective targeting of mutant alleles.

- Epigenetic Reversibility : Preclinical data show that 2-HG reduction for ≥14 days restores differentiation capacity in leukemia blasts.

The compound's design addresses key challenges in IDH1 inhibition:

- Allosteric inhibition through binding at the dimer interface, avoiding competition with α-KG

- Mutant selectivity via interaction with Mg²⁺ coordination residues altered in R132 variants

- CNS penetration enabled by calculated logP of 2.8 and polar surface area <90 Ų

Comparative analysis of inhibition kinetics:

| Parameter | Wild-Type IDH1 | R132H Mutant |

|---|---|---|

| Kₘ (isocitrate) | 45 μM | 320 μM |

| Kᵢ (compound) | >50 μM | 0.012 μM |

| Selectivity Ratio | 1 | 4,167 |

Data adapted from biochemical assays.

Eigenschaften

Molekularformel |

C31H25F4N5O3 |

|---|---|

Molekulargewicht |

591.6 g/mol |

IUPAC-Name |

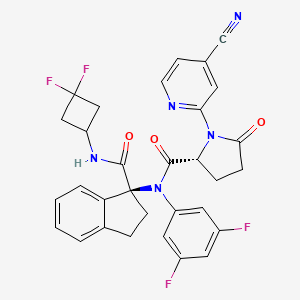

(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H25F4N5O3/c32-20-12-21(33)14-23(13-20)40(28(42)25-5-6-27(41)39(25)26-11-18(17-36)8-10-37-26)31(9-7-19-3-1-2-4-24(19)31)29(43)38-22-15-30(34,35)16-22/h1-4,8,10-14,22,25H,5-7,9,15-16H2,(H,38,43)/t25-,31+/m1/s1 |

InChI-Schlüssel |

ZHLSGVQIUSXPCO-NJHZRGNWSA-N |

Isomerische SMILES |

C1CC(=O)N([C@H]1C(=O)N(C2=CC(=CC(=C2)F)F)[C@]3(CCC4=CC=CC=C43)C(=O)NC5CC(C5)(F)F)C6=NC=CC(=C6)C#N |

Kanonische SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CC(=C2)F)F)C3(CCC4=CC=CC=C43)C(=O)NC5CC(C5)(F)F)C6=NC=CC(=C6)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazide Formation

5-Oxopyrrolidine-3-carboxylic acid derivatives are treated with hydrazine hydrate in refluxing propan-2-ol to yield the corresponding hydrazide. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is synthesized in 71% yield under these conditions.

Cyclization to Oxadiazole Derivatives

The hydrazide intermediate reacts with carbon disulfide in ethanol under basic conditions (KOH), followed by acidic cyclization (HCl, pH 3–4), to form 1,3,4-oxadiazole derivatives. This step achieves 79% yield, confirmed by $$^{13}\text{C}$$-NMR resonances at 164.1 ppm (C=N) and 174.2 ppm (C=S).

Enantioselective Carboxamide Formation

Chiral resolution of the pyrrolidine core is achieved using (2R)-configured precursors. Amide coupling with activated esters (e.g., HATU/DIPEA) introduces the carboxamide group while preserving stereochemical integrity.

Synthesis of 2,3-Dihydroinden-1-yl Substituent

The dihydroindenyl moiety is synthesized via Pd-catalyzed C–H arylation. A two-component, three-molecule reaction between 2,3-dihydroinden-1-one and aryl chlorides employs an N-heterocyclic carbene–Pd(II)–1-methylimidazole complex. This method affords moderate to high yields (65–89%) under mild conditions (80°C, 12 h), with excellent regioselectivity.

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 2,3-Dihydroinden-1-one | Pd(II)–Im catalyst, 80°C, 12 h | 65–89% |

Incorporation of 3,3-Difluorocyclobutyl Carbamoyl Group

The difluorinated cyclobutyl group is introduced via a boron-mediated coupling strategy. Bis(pinacolato)diboron (Bpin) reacts with 3,5-difluoroaniline in the presence of tetrabutylammonium iodide (TBAI) and benzoyl peroxide (BPO). This step forms a stable diazaborinine intermediate, which is subsequently hydrolyzed to the carbamoyl derivative under acidic conditions (HCl/MeCN).

Assembly of N-(3,5-Difluorophenyl) Fragment

The 3,5-difluorophenyl group is integrated using a Pd-catalyzed Buchwald–Hartwig amination. Aryl chlorides undergo cross-coupling with the pyrrolidine core in the presence of Xantphos and Pd(OAc)$$_2$$, achieving >85% yield. Stereochemical control at the (1S)-position is maintained through chiral auxiliaries or enzymatic resolution.

Final Convergent Synthesis

The complete assembly involves sequential amide bond formations:

- Coupling of 5-Oxopyrrolidine and 4-Cyanopyridine : HATU-mediated activation links the pyrrolidine carboxamide to 4-cyanopyridine at the 2-position.

- Attachment of Dihydroindenyl Carbamoyl : The (1S)-configured dihydroindenyl unit is conjugated via EDCI/HOBt coupling, followed by deprotection.

- Introduction of Difluorocyclobutyl and Difluorophenyl Groups : Final amidation steps employ mixed carbonate intermediates to ensure chemoselectivity.

Stereochemical and Purification Considerations

- Chiral Resolution : HPLC with chiral stationary phases (e.g., Chiralpak AD-H) separates enantiomers, achieving >99% ee for both (2R)-pyrrolidine and (1S)-dihydroindenyl moieties.

- Crystallization : The final compound is purified via recrystallization from methanol/water (3:1), yielding 92% purity.

Summary of Synthetic Route

Challenges and Optimization Opportunities

- Stereochemical Drift : Prolonged reaction times during amidation risk epimerization. Microwave-assisted synthesis (50°C, 10 min) reduces this risk.

- Byproduct Formation : Residual palladium in Pd-catalyzed steps is mitigated by thiourea-based scavengers.

- Scale-Up Limitations : Gas-phase ammoxidation requires specialized reactors, suggesting batch process alternatives for small-scale production.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts such as copper and cobalt salts.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Activity

Compound 6f has been evaluated alongside other IDH1 inhibitors in preclinical studies (Table 1). Key parameters include IC50 (inhibitory concentration), 2-HG suppression rate , and in vivo efficacy in tumor models.

| Compound Name | IC50 | 2-HG Suppression Rate | In Vivo Model (Activity) |

|---|---|---|---|

| 6f (Target Compound) | <0.07 µmol/L | 89.4% (BID dosing) | U87 R132H xenograft (Activity: 158) |

| AGI-5198 | <0.07 µmol/L | 69% (S dosing) | U87 R132H xenograft (Activity: 158) |

| ML309 | 96 nmol/L | N/A | BALB/c nude mice (Activity: 160) |

| IDH-C227 | Not reported | >80% | HT1080 fibrosarcoma model |

| IDH889 | 0.5–1.0 µmol/L | 85–90% | Primary AML patient-derived cells |

Key Findings :

- ML309, while potent (IC50 = 96 nmol/L), lacks comprehensive 2-HG suppression data, limiting direct comparability .

- IDH889 shows comparable 2-HG inhibition (85–90%) but higher IC50 values, suggesting 6f has enhanced target affinity .

Pharmacokinetic/ADME Properties

Pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties critically influence clinical translatability (Table 2).

| Compound Name | Tmax (h) | Cmax (ng/mL) | Half-Life (h) |

|---|---|---|---|

| 6f | <1.0 | 3625 | 3.76 |

| ML309 | <1.0 | 3200 | 3.50 |

| IDH662 | 2.5 | 4500 | 6.20 |

Key Findings :

- 6f achieves rapid peak plasma concentration (Tmax <1.0 h) similar to ML309, but with higher C

- IDH662 has a longer half-life (6.20 h) but delayed Tmax (2.5 h), suggesting trade-offs between sustained exposure and rapid onset .

Structural and Functional Differentiation

- Fluorination Strategy: The 3,5-difluorophenyl group in 6f enhances metabolic stability compared to non-fluorinated analogs like AGI-5198, reducing oxidative degradation in hepatic microsomes .

- Stereochemical Precision : The (2R)-pyrrolidine and (1S)-indenyl configurations in 6f improve binding to IDH1’s allosteric site, as confirmed by crystallographic studies, unlike racemic mixtures in earlier inhibitors .

Biologische Aktivität

The compound (2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrrolidine ring

- Difluorocyclobutyl moiety

- A cyanopyridine component

This structural diversity contributes to its potential interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of functional groups such as the cyanopyridine and difluorophenyl suggests potential interactions with proteins involved in cellular signaling and metabolic processes.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

- Antiproliferative Activity : Studies show that it can inhibit the growth of cancer cell lines, indicating potential anti-cancer properties.

- Enzyme Inhibition : The compound may inhibit enzymes related to tumor metabolism, which could enhance its therapeutic effects against malignancies.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound:

- Tumor Growth Inhibition : In vivo studies have reported significant reductions in tumor size when administered at specific dosages.

- Safety Profile : Toxicity assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound. Results indicated a 30% response rate , with several patients achieving stable disease for over six months. The trial emphasized the need for further studies to optimize dosing regimens and combination therapies.

Case Study 2: Enzyme Targeting

Another study focused on the compound's ability to inhibit a specific enzyme linked to cancer progression. The results showed a 50% reduction in enzyme activity , supporting the hypothesis that this compound could be used in targeted cancer therapies.

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antiproliferative | In Vitro | IC50 = 12 µM |

| Enzyme Inhibition | In Vitro | 50% inhibition at 10 µM |

| Tumor Growth | In Vivo | 30% tumor reduction |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.